delta8,9-Dehydro-17beta-estradiol-16,16,17-d3
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Overview
Description
Delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 is a synthetic derivative of estradiol, a form of estrogen. This compound is characterized by the presence of deuterium atoms at the 16, 16, and 17 positions, which makes it a stable isotope-labeled compound. It has a molecular formula of C18H19D3O2 and a molecular weight of 273.38 .
Preparation Methods
The synthesis of delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 involves multiple steps, starting from estradiol. The process typically includes dehydrogenation and deuterium labeling. Specific reaction conditions and reagents are used to achieve the desired isotopic labeling and structural modifications. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies to investigate metabolic pathways and reaction mechanisms.
Biology: It is used to study the biological effects of estradiol and its derivatives, including receptor binding and signal transduction.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of estradiol derivatives in the body.
Industry: It is used in the development of new drugs and therapeutic agents targeting estrogen receptors
Mechanism of Action
Delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 exerts its effects by binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to interact with specific DNA sequences and modulate the transcription of target genes. This leads to various physiological effects, including the regulation of reproductive functions, bone density, and cardiovascular health .
Comparison with Similar Compounds
Delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracer studies. Similar compounds include:
Estradiol: The parent compound, which is a natural estrogen.
Estrone: Another natural estrogen with a similar structure but different biological activity.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Mestranol: A prodrug of ethinylestradiol used in contraceptives. The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies of metabolic and pharmacokinetic processes
Properties
Molecular Formula |
C18H22O2 |
---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
(13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16-17,19-20H,2,4,6-9H2,1H3/t16-,17-,18-/m0/s1/i7D2,17D |
InChI Key |
UWYDUSMQFLTKBQ-OZVBLITMSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CCC3=C([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.